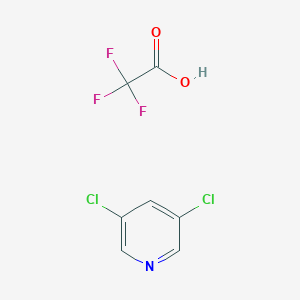![molecular formula C14H15N3O3 B14398382 Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate CAS No. 88694-38-6](/img/structure/B14398382.png)
Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate is an organic compound that features an azido group, an ester functional group, and a phenyl ring substituted with a prop-2-en-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include ethyl acetoacetate, 4-hydroxybenzaldehyde, and sodium azide.
Formation of Intermediate: The first step involves the condensation of ethyl acetoacetate with 4-hydroxybenzaldehyde to form an intermediate compound.
Azidation: The intermediate is then treated with sodium azide under appropriate conditions to introduce the azido group.
Final Product: The final step involves the esterification of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate can undergo various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for cycloaddition reactions involving the azido group.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Triazoles: Formed from cycloaddition reactions.
Substituted Esters: Resulting from nucleophilic substitution.
Alcohols and Ketones: Products of reduction and oxidation reactions, respectively.
Aplicaciones Científicas De Investigación
Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Bioconjugation: Utilized in bioconjugation techniques for labeling and tracking biomolecules.
Mecanismo De Acción
The mechanism of action of Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate depends on the specific reactions it undergoes. For example:
Cycloaddition: The azido group reacts with alkynes to form triazoles, which can interact with biological targets.
Substitution: The ester group can be replaced by nucleophiles, leading to the formation of new compounds with different biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: Similar structure but with a cyano group instead of an azido group.
Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: Contains a fluorophenyl group and a cyano group.
3-Cyano-N-(prop-2-en-1-yl)benzamide: Features a benzamide group and a cyano group.
Uniqueness
Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for cycloaddition reactions. This makes it a valuable compound for the synthesis of triazoles and other nitrogen-containing heterocycles.
Propiedades
Número CAS |
88694-38-6 |
|---|---|
Fórmula molecular |
C14H15N3O3 |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
ethyl 2-azido-3-(4-prop-2-enoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15N3O3/c1-3-9-20-12-7-5-11(6-8-12)10-13(16-17-15)14(18)19-4-2/h3,5-8,10H,1,4,9H2,2H3 |
Clave InChI |
HDYIUGZGESFKLD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=C(C=C1)OCC=C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


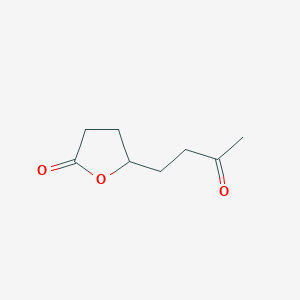

![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
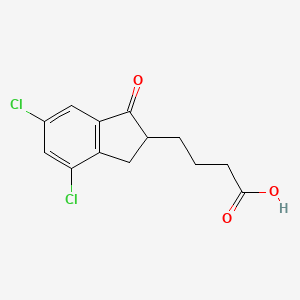
![(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid](/img/structure/B14398315.png)
![1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine](/img/structure/B14398316.png)
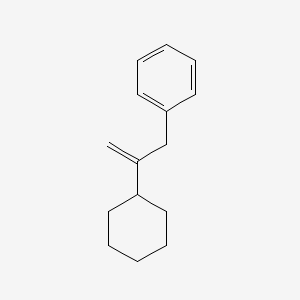

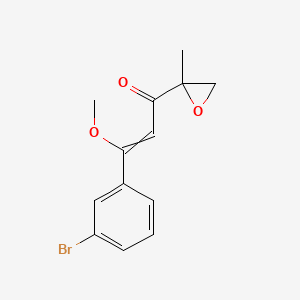


![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
![6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one](/img/structure/B14398369.png)
